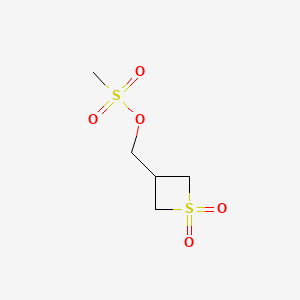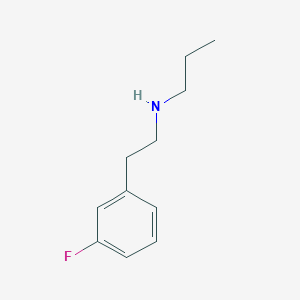
n-(3-Fluorophenethyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-Fluorophenethyl)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to a phenethyl group, which is further connected to a propan-1-amine structure
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines, including n-(3-Fluorophenethyl)propan-1-amine, involves the alkylation of ammonia with an appropriate alkyl halide.
Reduction of Nitriles: Another method involves the reduction of nitriles using hydrogen in the presence of a metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions:
Oxidation: n-(3-Fluorophenethyl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other groups may be replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are commonly used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced amine derivatives.
科学的研究の応用
Chemistry: n-(3-Fluorophenethyl)propan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions .
Biology: In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways .
Medicine: Its structure can be modified to create drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes .
作用機序
The mechanism of action of n-(3-Fluorophenethyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in its structure can influence its binding affinity and specificity. The compound may act as an agonist or antagonist, depending on the target and context .
類似化合物との比較
Fluoxetine: An antidepressant that shares a similar structural motif with n-(3-Fluorophenethyl)propan-1-amine.
Propylamine: A simple primary amine with a similar backbone but lacking the fluorine and phenethyl groups.
Uniqueness: this compound is unique due to the presence of the fluorine atom and the phenethyl group. These features confer specific chemical and biological properties that distinguish it from other amines. The fluorine atom can enhance the compound’s stability and binding affinity, making it valuable in various applications .
特性
分子式 |
C11H16FN |
|---|---|
分子量 |
181.25 g/mol |
IUPAC名 |
N-[2-(3-fluorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-7-13-8-6-10-4-3-5-11(12)9-10/h3-5,9,13H,2,6-8H2,1H3 |
InChIキー |
ZIUJDDJUZGZVOO-UHFFFAOYSA-N |
正規SMILES |
CCCNCCC1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



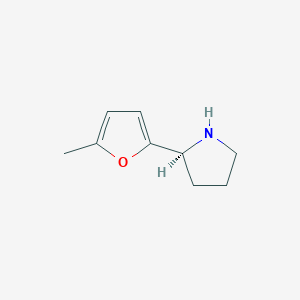
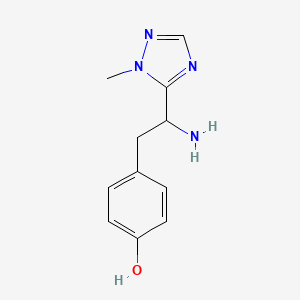


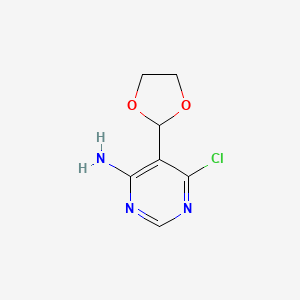

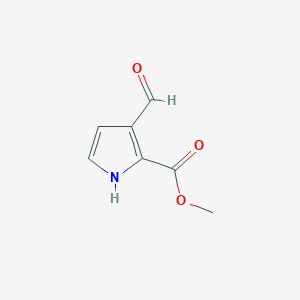

![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
